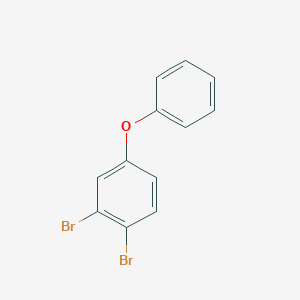
3,4-Dibromodiphenyl ether
Übersicht
Beschreibung
3,4-Dibromodiphenyl ether is a compound belonging to the group of polybrominated diphenyl ethers (PBDEs), which are used as flame retardants. These compounds are of environmental concern due to their persistence and potential toxic effects.
Synthesis Analysis
The synthesis of compounds related to 3,4-dibromodiphenyl ether involves complex organic reactions. For instance, the total synthesis of naturally occurring 3,4-dibromo derivatives has been demonstrated starting from specific brominated phenol derivatives in several steps with a focus on regioselective O-demethylation of aryl methyl ethers (Akbaba et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as 4,4'-dihydroxydiphenyl ether, has been extensively analyzed through experimental and theoretical methods, revealing the impact of bromine substitution on the geometric parameters of the molecules (Liu et al., 2013).
Chemical Reactions and Properties
The chemical behavior of 3,4-dibromodiphenyl ether includes its ability to undergo reductive debromination, a reaction significant in its environmental degradation pathways. The compound can transform under anaerobic conditions to less brominated derivatives (Rayne et al., 2003).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and vibrational spectra, of related compounds have been determined and can provide insight into the behavior of 3,4-dibromodiphenyl ether. These properties are significantly influenced by the bromine atoms present in the compound's structure.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of PBDEs like 3,4-dibromodiphenyl ether are influenced by the presence of bromine atoms. Studies have shown that these compounds can participate in various chemical reactions, such as photochemical degradation and oxidation, which are crucial for understanding their environmental impact and fate (Cao et al., 2013).
Wissenschaftliche Forschungsanwendungen
Anaerobic Microbial and Photochemical Degradation : 4,4'-Dibromodiphenyl ether (BDE15) was studied for its degradation under anaerobic microbial conditions and photochemical pathways. The study found that BDE15 was reductively debrominated to 4-bromodiphenyl ether (BDE3) and diphenyl ether (DE) within biological reactors. It suggested that the degradation of BDE3 to DE is more rapid, indicating the rate-limiting step in anaerobic BDE15 degradation is the conversion of BDE15 to BDE3. The photochemical degradation showed reductive debromination occurring via homolytic C-Br bond cleavage (Rayne, Ikonomou, & Whale, 2003).
Solubilization in Surfactant Micelles : Research has explored the cosolubilization of 4,4′-dibromodiphenyl ether in various surfactant micelles, providing insights into the interactions between such compounds and surfactant systems. This has implications for the removal of PBDEs from contaminated soils and treatments using surfactant-enhanced remediation technology (Yang et al., 2015).
Toxicity Evaluation on Zebrafish : The toxicity of 4,4′-dibromodiphenyl ether, among other derivatives, was evaluated on adult and embryonic zebrafish. The study highlighted the moderate toxicity of these compounds to adult zebrafish and their adverse effects on embryonic development, including decreased hatching rate and larval growth inhibition (Qin et al., 2014).
Gas-phase Reactions with OH Radicals : The study examined the kinetics and mechanism of gas-phase reactions of various brominated diphenyl ethers, including 4,4'-dibromodiphenyl ether, with OH radicals. This research is crucial in understanding the environmental fate of PBDEs as they interact with radicals in the atmosphere (Raff & Hites, 2006).
Ligninase-mediated Transformation : A study focused on the transformation behavior of 4,4′-dibromodiphenyl ether (BDE 15) mediated by lignin peroxidase, an enzyme produced by white rot fungus. The research adds to the understanding of the origins of hydroxylated PBDEs in the environment (Feng et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2-dibromo-4-phenoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUJFDKVPDCZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40477015 | |
| Record name | 3,4-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromodiphenyl ether | |
CAS RN |
189084-59-1 | |
| Record name | 3,4-Dibromodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dibromodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40477015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-DIBROMODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/362J1P2Y5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



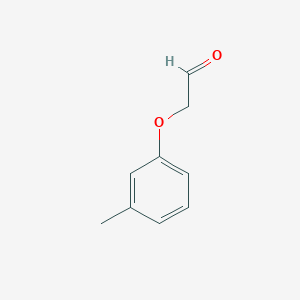
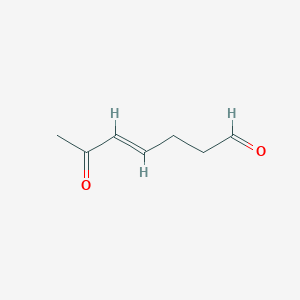

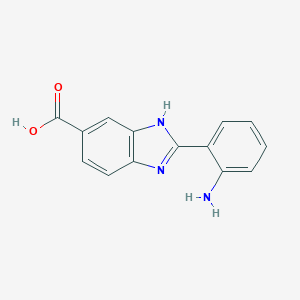
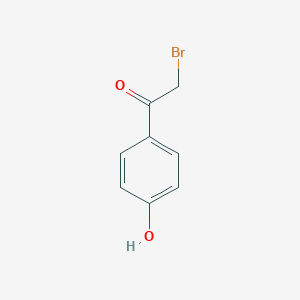

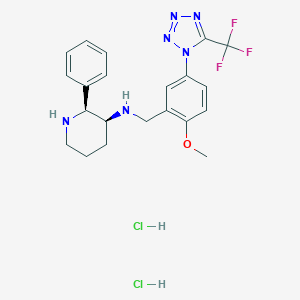
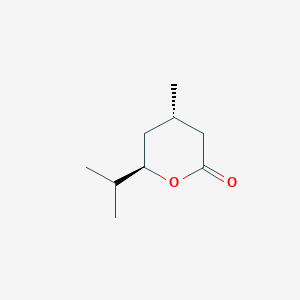
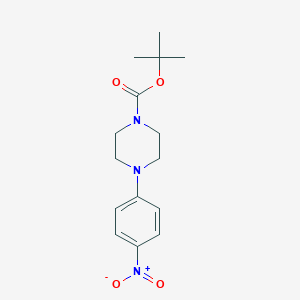

![5-Methylimidazo[5,1-b]thiazole](/img/structure/B64668.png)


